molecular formula C8H18N4O3Si B13782392 N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine CAS No. 164007-84-5

N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine

Cat. No.: B13782392
CAS No.: 164007-84-5
M. Wt: 246.34 g/mol
InChI Key: NUXVCNSXHDUQRA-UHFFFAOYSA-N
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Description

N-Cyano-N’'-[3-(trimethoxysilyl)propyl]guanidine is a versatile organosilane compound that combines the properties of guanidine and silane groups. This compound is known for its ability to form strong bonds with various substrates, making it valuable in a wide range of applications, including surface modification, polymer chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyano-N’'-[3-(trimethoxysilyl)propyl]guanidine typically involves the reaction of cyanamide with 3-(trimethoxysilyl)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of Cyanamide with 3-(trimethoxysilyl)propylamine:

Industrial Production Methods

In industrial settings, the production of N-Cyano-N’'-[3-(trimethoxysilyl)propyl]guanidine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-Cyano-N’'-[3-(trimethoxysilyl)propyl]guanidine undergoes various chemical reactions, including:

    Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanol groups.

    Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are essential for surface modification applications.

    Substitution: The guanidine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

  • Hydrolysis

      Reagents: Water or aqueous solutions

      Conditions: Ambient temperature, neutral or slightly acidic pH

      Products: Silanol groups

  • Condensation

      Reagents: Silanol groups

      Conditions: Elevated temperature, presence of catalysts (e.g., acids or bases)

      Products: Siloxane bonds

  • Substitution

      Reagents: Electrophiles (e.g., alkyl halides)

      Conditions: Solvent (e.g., ethanol), temperature (e.g., 25-60°C)

      Products: Substituted guanidine derivatives

Scientific Research Applications

N-Cyano-N’'-[3-(trimethoxysilyl)propyl]guanidine has a wide range of scientific research applications:

    Chemistry: Used as a coupling agent for surface modification of materials, enhancing adhesion and compatibility between different phases.

    Biology: Employed in the functionalization of biomolecules and surfaces for biosensing and diagnostic applications.

    Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of advanced materials, including coatings, adhesives, and composites.

Mechanism of Action

The mechanism of action of N-Cyano-N’'-[3-(trimethoxysilyl)propyl]guanidine involves the interaction of its functional groups with target molecules or surfaces. The trimethoxysilyl group undergoes hydrolysis and condensation to form strong siloxane bonds with substrates, while the guanidine group can engage in hydrogen bonding and electrostatic interactions with various molecules. These interactions contribute to the compound’s effectiveness in surface modification and functionalization applications.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar in structure but contains an ethylenediamine group instead of a guanidine group.

    Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate: Contains a trithiocarbonate group instead of a guanidine group.

Uniqueness

N-Cyano-N’'-[3-(trimethoxysilyl)propyl]guanidine is unique due to the presence of both guanidine and silane functional groups. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound for various scientific and industrial purposes.

Properties

CAS No.

164007-84-5

Molecular Formula

C8H18N4O3Si

Molecular Weight

246.34 g/mol

IUPAC Name

1-cyano-2-(3-trimethoxysilylpropyl)guanidine

InChI

InChI=1S/C8H18N4O3Si/c1-13-16(14-2,15-3)6-4-5-11-8(10)12-7-9/h4-6H2,1-3H3,(H3,10,11,12)

InChI Key

NUXVCNSXHDUQRA-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCN=C(N)NC#N)(OC)OC

Origin of Product

United States

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